Calcium(2+) neononanoate
Description
Calcium(2+) neononanoate (CAS: 68411-15-4) is a calcium salt derived from neononanoic acid (a branched-chain carboxylic acid with nine carbon atoms). Its molecular formula is $ \text{C}{18}\text{H}{34}\text{CaO}4 $, consisting of two neononanoate anions ($ \text{C}9\text{H}{17}\text{O}2^- $) bound to a calcium cation ($ \text{Ca}^{2+} $) . This compound is structurally characterized by its hydrophobic alkyl chain, which influences its solubility and interaction with biological or industrial matrices.
Properties
CAS No. |
93918-13-9 |
|---|---|
Molecular Formula |
C18H34CaO4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
calcium;6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Ca/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
LSHVILQHOVIRKK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium(2+) neononanoate can be synthesized through various methods. One common approach involves the reaction of calcium hydroxide with neononanoic acid under controlled conditions. The reaction typically proceeds as follows: [ \text{Ca(OH)}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ca(C}9\text{H}{19}\text{COO)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using calcium carbonate or calcium oxide as starting materials. These materials react with neononanoic acid in the presence of a suitable solvent and under controlled temperature and pressure conditions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
Calcium(2+) neononanoate undergoes various chemical reactions, including:
Substitution Reactions: The calcium ion can be replaced by other metal ions in the presence of suitable reagents.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and complexing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting the compound with a strong acid can yield neononanoic acid and a calcium salt.
Scientific Research Applications
Calcium(2+) neononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: This compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of calcium(2+) neononanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by altering intracellular calcium levels. This, in turn, affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural Comparison of Calcium Salts
Key Observations :
- Calcium Content: Calcium carbonate has the highest calcium content (40%), making it a preferred dietary supplement, whereas neononanoate’s lower calcium content (11.6%) may limit its utility in calcium supplementation .
Pharmacokinetic and Bioavailability Profiles
Table 2: Pharmacokinetic Parameters of Selected Calcium Salts
Key Observations :
- Absorption Dynamics: Calcium glucoheptonate achieves higher $ \text{C}_{\text{max}} $ values than carbonate within 6 hours, indicating faster systemic availability. Neononanoate’s hydrophobicity may hinder dissolution in the gastrointestinal tract, reducing bioavailability compared to hydrophilic salts like gluconate or acetate .
- Formulation Impact: Pharmaceutical formulations (e.g., effervescent tablets vs. oral ampoules) significantly affect bioavailability. Neononanoate’s formulation as a lipid-soluble compound might require emulsification for optimal absorption .
Table 3: Functional Comparisons
Key Observations :
- Industrial Utility: Neononanoate’s alkyl chain may enhance its utility as a stabilizer in polymers or lubricants, similar to nickel neononanoate (CAS: 93920-10-6), which is used in catalysts and coatings .
- Safety Profile: Unlike calcium nitrate, which is a strong oxidizer, neononanoate’s safety data is undocumented but may pose flammability risks due to its organic backbone .
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